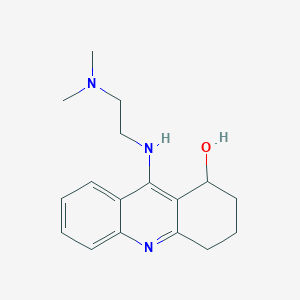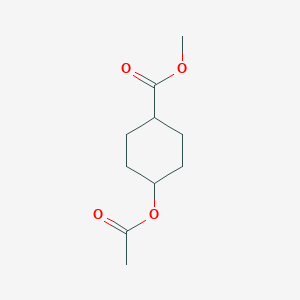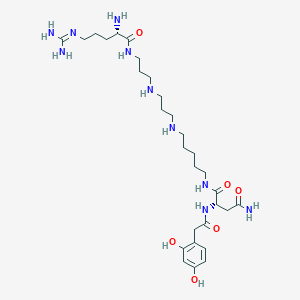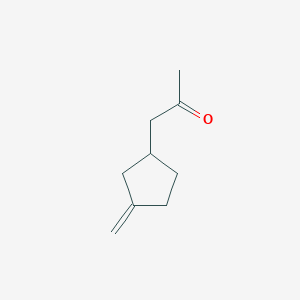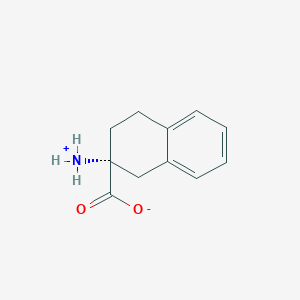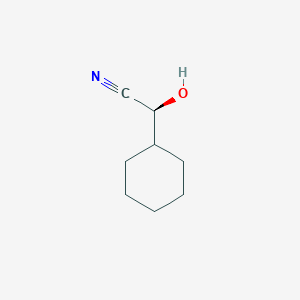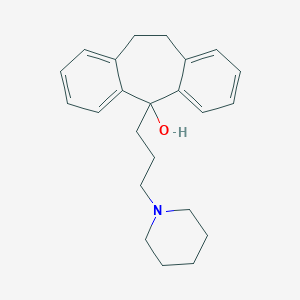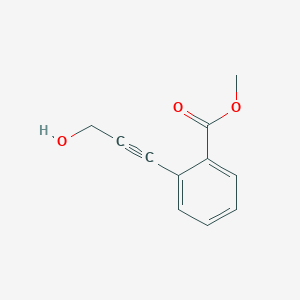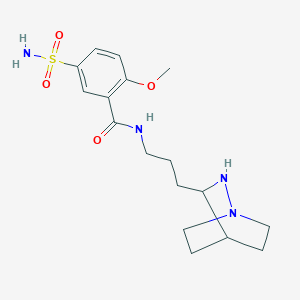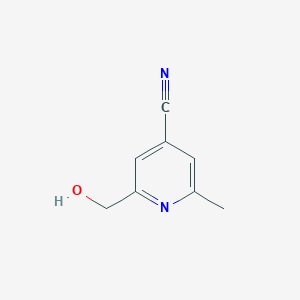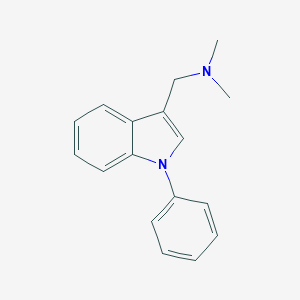
Indole, 3-((dimethylamino)methyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 3-((dimethylamino)methyl)-1-phenyl-, also known as DMAP-1, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. DMAP-1 is a tertiary amine that is widely used in organic synthesis as a catalyst. It has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs.
Mécanisme D'action
Indole, 3-((dimethylamino)methyl)-1-phenyl- acts as a nucleophilic catalyst in organic synthesis, specifically in the synthesis of esters, amides, and peptides. It catalyzes the reaction between the carbonyl group of an acid derivative and a nucleophile, such as an alcohol or amine. In medicinal chemistry, Indole, 3-((dimethylamino)methyl)-1-phenyl- has been studied for its potential applications as an enzyme inhibitor, specifically in the inhibition of acetylcholinesterase.
Effets Biochimiques Et Physiologiques
Indole, 3-((dimethylamino)methyl)-1-phenyl- has been shown to have a wide range of biochemical and physiological effects. In organic synthesis, it has been shown to increase the yield and selectivity of the reaction. In medicinal chemistry, Indole, 3-((dimethylamino)methyl)-1-phenyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a role in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
Indole, 3-((dimethylamino)methyl)-1-phenyl- has several advantages and limitations for lab experiments. Its advantages include its high catalytic activity, low toxicity, and ease of use. Its limitations include its sensitivity to moisture and air, which can affect its catalytic activity.
Orientations Futures
There are several future directions for the study of Indole, 3-((dimethylamino)methyl)-1-phenyl-. One potential direction is the development of new synthetic methods that utilize Indole, 3-((dimethylamino)methyl)-1-phenyl- as a catalyst. Another potential direction is the study of Indole, 3-((dimethylamino)methyl)-1-phenyl- as an enzyme inhibitor for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the study of the biochemical and physiological effects of Indole, 3-((dimethylamino)methyl)-1-phenyl- could lead to the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
Indole, 3-((dimethylamino)methyl)-1-phenyl- can be synthesized using various methods, including the Kabachnik-Fields reaction, Mannich reaction, and the Pictet-Spengler reaction. The Kabachnik-Fields reaction involves the reaction of an aldehyde or ketone with a primary amine and a phosphorous-containing reagent. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary or secondary amine and formaldehyde. The Pictet-Spengler reaction involves the reaction of an indole with an aldehyde or ketone and a primary or secondary amine.
Applications De Recherche Scientifique
Indole, 3-((dimethylamino)methyl)-1-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, specifically in the synthesis of esters, amides, and peptides. Indole, 3-((dimethylamino)methyl)-1-phenyl- has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs.
Propriétés
Numéro CAS |
109251-68-5 |
|---|---|
Nom du produit |
Indole, 3-((dimethylamino)methyl)-1-phenyl- |
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(1-phenylindol-3-yl)methanamine |
InChI |
InChI=1S/C17H18N2/c1-18(2)12-14-13-19(15-8-4-3-5-9-15)17-11-7-6-10-16(14)17/h3-11,13H,12H2,1-2H3 |
Clé InChI |
YQRFNATTXLUGAO-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canonique |
CN(C)CC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Autres numéros CAS |
109251-68-5 |
Synonymes |
INDOLE, 3-((DIMETHYLAMINO)METHYL)-1-PHENYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



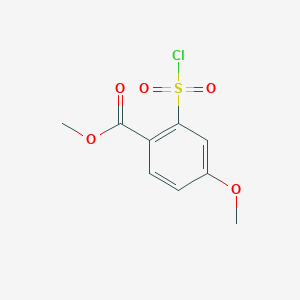
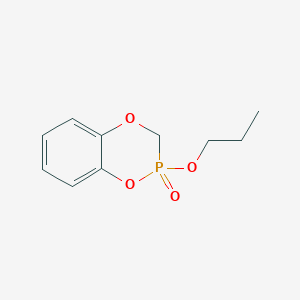

![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
